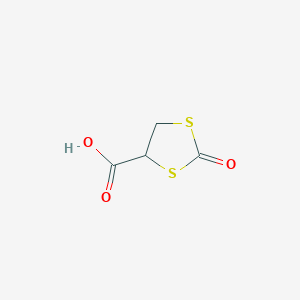

2-Oxo-1,3-dithiolane-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

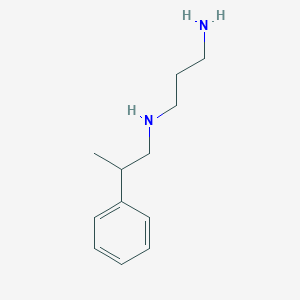

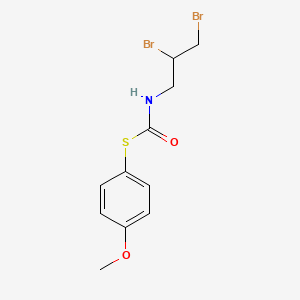

2-Oxo-1,3-dithiolane-4-carboxylic acid, also known as asparagusic acid, is an organosulfur compound with the molecular formula C₄H₆O₂S₂. It is characterized by a heterocyclic disulfide functional group (1,2-dithiolane) with a carboxylic acid side chain. This compound is naturally found in asparagus and is believed to be the metabolic precursor to odorous sulfur compounds responsible for the distinctive smell of urine after consuming asparagus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: A convenient synthesis of 2-Oxo-1,3-dithiolane-4-carboxylic acid has been developed from commercially available diethyl malonate derivatives. The process involves treating diethyl bis(hydroxymethyl)malonate with hydroiodic acid to yield β,β’-diiodoisobutyric acid after decarboxylation and ester hydrolysis. The reduced form, dihydroasparagusic acid, is produced by sequential reaction with sodium trithiocarbonate and sulfuric acid. Subsequent oxidation with hot dimethyl sulfoxide yields the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, involving similar reagents and conditions.

Análisis De Reacciones Químicas

Types of Reactions: 2-Oxo-1,3-dithiolane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Hot dimethyl sulfoxide is used to oxidize dihydroasparagusic acid to this compound.

Reduction: Sodium trithiocarbonate and sulfuric acid are used to reduce intermediates during synthesis.

Major Products: The major product formed from these reactions is this compound itself, along with its reduced form, dihydroasparagusic acid.

Aplicaciones Científicas De Investigación

2-Oxo-1,3-dithiolane-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organosulfur compounds.

Biology: The compound is studied for its role in the metabolic pathways of asparagus and its impact on the odor of urine.

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,3-dithiolane-4-carboxylic acid involves its interaction with thioredoxin reductase, an enzyme crucial for maintaining cellular redox homeostasis. The compound’s 1,2-dithiolane moiety is believed to interact with the enzyme, potentially inhibiting its activity. This inhibition can disrupt the reduction of thioredoxin, leading to an imbalance in cellular redox states .

Comparación Con Compuestos Similares

2-Oxo-1,3-dithiolane-4-carboxylic acid is similar to lipoic acid, as both possess a 1,2-dithiolane ring with a carboxylic acid tethered to it. asparagusic acid is unique in its natural occurrence in asparagus and its specific metabolic role. Other similar compounds include:

Lipoic Acid: Used in the citric acid cycle and as an antioxidant.

Dihydroasparagusic Acid: The reduced form of asparagusic acid, involved in similar metabolic pathways.

Propiedades

Número CAS |

66009-18-5 |

|---|---|

Fórmula molecular |

C4H4O3S2 |

Peso molecular |

164.2 g/mol |

Nombre IUPAC |

2-oxo-1,3-dithiolane-4-carboxylic acid |

InChI |

InChI=1S/C4H4O3S2/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6) |

Clave InChI |

AQIPJLZZICVTQL-UHFFFAOYSA-N |

SMILES canónico |

C1C(SC(=O)S1)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl[(oxolan-2-yl)oxy]silane](/img/structure/B14482459.png)

![O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine](/img/structure/B14482481.png)

![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)

![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)

sulfanium chloride](/img/structure/B14482511.png)

![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)

![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)